3-(2,6-dichlorophenyl)propanoic Acid
Overview
Description
3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the CAS Number: 51656-68-9. It has a molecular weight of 219.07 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H8Cl2O2 . The InChI Code is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) and the InChI key is IDEOVPXKPDUXTP-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry room at normal temperature .
Scientific Research Applications
Synthesis and Structural Characterization
3-(2,6-Dichlorophenyl)propanoic Acid is utilized in various synthesis processes. For example, it has been used in the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involving steps like condensation, chlorination, and esterification. The structural characteristics of these compounds are often confirmed through methods such as IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
Advanced Oxidation Processes
In wastewater treatment, the transient products formed during the mineralization of similar compounds, like 2,4-D by Fe3+-catalyzed hydrogen peroxide, have been identified. This research helps in understanding the degradation pathways and potential environmental impacts of such compounds (Yunfu. Sun & J. Pignatello, 1993).
Photochemical Behavior
The photochemical behavior of similar compounds in aqueous solutions has been extensively studied. For instance, the behavior of dichlorprop in different pH, wavelength, and oxygenation conditions has been investigated, revealing the formation of various photoproducts. This research is crucial for understanding the environmental fate of these compounds (L. Meunier, Emmanuelle Gauvin, & P. Boule, 2002).
Enantioseparation Studies
Studies on the enantioseparation of isomeric α-(chlorophenyl)propanoic acids have been conducted. These studies are significant for the pharmaceutical industry as they provide insights into the separation of chiral compounds, which is crucial for drug development and synthesis (Yang Jin et al., 2019).
Catalytic Applications
This compound has been studied for its potential in catalytic applications. For example, the preparation and properties of certain isomers of 2,6-Dichlorophenyl-cyanoxime were investigated, focusing on its potential as an inhibitor of Carbonyl Reductase enzyme, which is important in cancer treatment (Seth Adu Amankrah et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Pharmacokinetics
The pharmacokinetic properties of 3-(2,6-dichlorophenyl)propanoic Acid suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . The compound’s safety information suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOVPXKPDUXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374218 | |
Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-68-9 | |
Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,6-dichlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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